2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Description

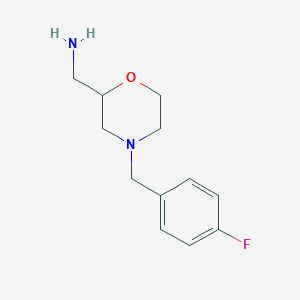

Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPPBBJOLKJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437216 | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112914-13-3 | |

| Record name | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112914-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine chemical properties

An In-depth Technical Guide to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Introduction

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a heterocyclic organic compound of significant interest within the pharmaceutical sciences. It serves as a critical chemical intermediate, most notably in the synthesis of the gastroprokinetic agent, Mosapride.[1][2] This guide provides a detailed examination of its chemical properties, synthesis, and analytical considerations, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic pathways, grounding its importance in the broader context of medicinal chemistry. The structural composition, featuring a morpholine ring and a fluorinated benzyl group, imparts specific physicochemical and pharmacological characteristics that are crucial for its role as a drug precursor.[3][4]

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is identified by a unique set of descriptors that ensure its unambiguous recognition in chemical databases and regulatory filings.

-

IUPAC Name: (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[2]

-

Common Synonyms: 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, [4-(4-Fluorobenzyl)-2-morpholinyl]methanamine

The molecule's architecture is composed of two key functional scaffolds:

-

Morpholine Ring: A saturated six-membered heterocycle containing both an ether and a secondary amine functionality.[8] In medicinal chemistry, the morpholine moiety is a privileged pharmacophore, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[9]

-

4-Fluorobenzyl Group: An N-substituted benzyl group featuring a fluorine atom at the para-position of the benzene ring. The introduction of fluorine is a common strategy in drug design to modulate electronic properties and enhance metabolic resistance by blocking potential sites of oxidation.[10][11]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its reactivity, solubility, and handling requirements. The data presented below are compiled from various chemical suppliers and databases.

| Property | Value | Significance for Researchers |

| Molecular Weight | 224.27 g/mol [1][6] | Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |

| Boiling Point | 317.4 °C at 760 mmHg[6] | Indicates low volatility under standard conditions. Useful for purification via distillation under reduced pressure. |

| Appearance | Liquid or solid[12] | The physical state can vary with purity. Dictates appropriate handling and storage procedures. |

| Purity | Typically ≥95-98%[6] | High purity is critical for its use as a pharmaceutical intermediate to avoid side reactions and impurities in the final API. |

| Solubility | Limited in water; soluble in common organic solvents (e.g., ethanol, dichloromethane).[12] | Guides the choice of solvents for reaction, extraction, and purification processes. |

| Storage Conditions | 2-8°C, protect from light.[6] | Suggests potential sensitivity to temperature and light, requiring controlled storage to prevent degradation. |

Synthesis and Manufacturing

The synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a multi-step process. Understanding this pathway is crucial for process optimization, impurity profiling, and ensuring a consistent supply of this key intermediate. A common and illustrative synthetic route involves the deprotection of an N-acetylated precursor.[13]

Synthetic Workflow Overview

The following diagram outlines a two-step synthesis starting from 2-acetylaminomethylmorpholine.

Caption: Synthetic workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

Detailed Experimental Protocol: Acidic Deprotection

This protocol is based on the hydrolysis of the N-acetyl precursor.[13]

Objective: To remove the acetyl protecting group from 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine to yield the primary amine.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% aqueous hydrochloric acid (50 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating: The mixture is heated to reflux with constant stirring. The reaction is maintained at reflux for approximately 4 hours.

-

Causality Note: Refluxing in strong acid provides the necessary energy to overcome the activation barrier for the hydrolysis of the stable amide bond. The acetyl group serves as a protecting group for the primary amine, preventing it from undergoing undesired side reactions during the preceding N-alkylation step.[14]

-

-

Work-up and Neutralization: After cooling to room temperature, the reaction mixture is made alkaline (pH 11) by the careful addition of an aqueous sodium hydroxide solution.

-

Causality Note: Basification deprotonates the ammonium salt formed during the acidic reaction, converting it to the free amine, which is soluble in organic solvents and can be extracted.

-

-

Extraction: The aqueous solution is extracted with chloroform (or another suitable organic solvent like dichloromethane) multiple times. The organic layers are combined.

-

Washing and Drying: The combined organic layer is washed sequentially with water and a saturated aqueous sodium chloride solution (brine). It is then dried over an anhydrous drying agent, such as magnesium sulfate.

-

Causality Note: Washing removes residual water-soluble impurities and salts. Drying removes trace amounts of water from the organic solvent.

-

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator, yielding the final product, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, typically as an oil.[13]

Pharmacological Context and Significance

The primary driver for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is its role as a direct precursor to Mosapride.[1][2]

Caption: Relationship between the intermediate and the final API, Mosapride.

Mosapride is a selective serotonin 5-HT₄ receptor agonist.[2] Its mechanism of action involves stimulating the release of acetylcholine in the gastrointestinal tract, which enhances gut motility.[2] This makes it effective for treating conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia.[2] The structural integrity of the 2-aminomethyl-4-(4-fluorobenzyl)morpholine fragment is essential for the final drug's ability to bind to the 5-HT₄ receptor and elicit a therapeutic effect. The development of chiral syntheses for this intermediate is also of practical importance, as biological activity is often stereospecific.[15][16]

Analytical Methodologies

For quality control and research purposes, the identity and purity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are confirmed using standard analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound. Gas Chromatography (GC) can also be used, particularly for analyzing volatile impurities.[6]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structural isomers.

-

Mass Spectrometry (MS): Confirms the molecular weight and can be used to identify fragmentation patterns, further validating the structure.[6]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether in the morpholine ring.

-

Safety and Handling

As a chemical intermediate, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine requires careful handling in a laboratory or manufacturing setting.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: While specific toxicity data is limited, related morpholine compounds can be irritants.[17] Safety Data Sheets (SDS) from suppliers should always be consulted for the most current handling and emergency information.

Conclusion

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is more than a mere chemical reagent; it is an enabling molecule in the field of pharmaceutical synthesis. Its chemical properties are a direct consequence of its hybrid structure, combining the favorable pharmacokinetic attributes of the morpholine ring with the metabolic stability offered by the fluorobenzyl group. A thorough understanding of its synthesis, physicochemical characteristics, and analytical profile is essential for any scientist or professional involved in the development and manufacturing of Mosapride and other related therapeutic agents. This guide serves as a foundational technical resource, providing the necessary detail and scientific context for its effective and safe utilization.

References

-

Moldb (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine CAS No.: 112914-13-3. Retrieved from [Link]

-

PrepChem.com (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. Retrieved from [Link]

-

Pharmaffiliates (n.d.). CAS No : 112914-13-3 | Product Name : 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Retrieved from [Link]

-

Veeprho (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

HETEROCYCLES (1994). AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. HETEROCYCLES, 38(5), 1033-1042. Retrieved from [Link]

-

Bouling Chemical Co., Ltd. (n.d.). 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine. Retrieved from [Link]

-

Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluorobenzyl Chloride: A Key Building Block for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Retrieved from [Link]

-

ACS Publications (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PharmaCompass (n.d.). 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Retrieved from [Link]

-

Journal of Pharmaceutical Research and Development (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Research and Development, 5(1). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Retrieved from [Link]

-

OSHA (2003). Morpholine. Method PV2123. Retrieved from [Link]

-

Molecules (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4330. Retrieved from [Link]

-

Wikipedia (n.d.). Morpholine. Retrieved from [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3 [chemicea.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 112914-13-3 | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine - Moldb [moldb.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminomethyl-4-(4-Fluorobenzyl)morpholine CAS 1803569-14-7 Supplier & Manufacturer | Chemical Properties, Uses, Safety & SDS | China Factory [chemheterocycles.com]

- 13. prepchem.com [prepchem.com]

- 14. 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. osha.gov [osha.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS No: 112914-13-3), a key intermediate in the synthesis of prokinetic agents such as Mosapride.[1][2]

Our narrative moves beyond a simple recitation of methods. It delves into the why—the strategic reasoning behind the selection of each analytical technique and the logical synthesis of their outputs. This document serves as both a protocol and a pedagogical tool, designed to equip researchers with a robust, self-validating framework for molecular characterization.

The Molecular Profile: Initial Assessment

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential. This initial profile, derived from basic chemical information, guides our analytical strategy.

-

Key Structural Features:

-

A saturated morpholine heterocycle.

-

An N-substituted 4-fluorobenzyl group.

-

A primary aminomethyl substituent at the C2 position.

-

A chiral center at the C2 carbon of the morpholine ring.

-

The presence of a chiral center immediately signals the need for enantiomeric analysis, a critical step for any pharmaceutical intermediate.

The Strategic Workflow: A Logic-Driven Approach

A robust structure elucidation is not a random collection of experiments but a sequential, logical process where each step informs the next. Our strategy is designed for maximum information gain and self-validation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: The first and most critical question is "What is the mass and elemental composition?". High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy, serving as a fundamental check for the molecular formula. We choose Electrospray Ionization (ESI) as it is a "soft" technique that minimizes fragmentation, ensuring the protonated molecular ion is the base peak.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in HPLC-grade methanol with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition: Acquire data over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Data Interpretation & Validation

The primary goal is to locate the [M+H]⁺ ion. The instrument's software uses this high-accuracy mass to generate a list of possible elemental compositions. The correct formula will be the only logical candidate that aligns with the known synthetic precursors.

| Parameter | Theoretical Value | Observed Value (Expected) |

| Analyte | [C₁₂H₁₇FN₂O + H]⁺ | - |

| Exact Mass | 225.13975 | ~225.1398 (within 5 ppm) |

| Elemental Comp. | C=12, H=18, F=1, N=2, O=1 | Confirmed by software |

Trustworthiness Check: A low mass error (< 5 ppm) provides extremely high confidence in the elemental composition, ruling out isobaric impurities and confirming the foundational molecular formula.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS gives the formula, FTIR confirms the presence of key functional groups predicted by that formula. It's a rapid, cost-effective technique to verify that the expected chemical bonds (amine, ether, aromatic ring) are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small drop of the neat oil or a few milligrams of solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Background: Run a background scan of the clean, empty ATR crystal immediately before the sample analysis.

Data Interpretation & Validation

The spectrum is analyzed for characteristic absorption bands. The presence of these bands provides corroborating evidence for the proposed structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3400 - 3300 (two bands) |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1510 |

| Ether (C-O-C) | C-O Stretch | ~1120 (strong) |

| Fluoroaromatic | C-F Stretch | ~1225 (strong) |

Trustworthiness Check: The simultaneous observation of the primary amine N-H stretches, the strong C-O-C ether stretch, and the C-F stretch provides a unique "fingerprint" that strongly supports the proposed structure over potential isomers lacking these groups.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR is the most powerful tool for de novo structure elucidation of small molecules.[10] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is non-negotiable for an unambiguous assignment.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Experiments to be Performed:

-

¹H NMR

-

¹³C{¹H} NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H and ¹³C NMR: Data Interpretation & Assignment

The following tables summarize the predicted chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Label | Multiplicity | Integration | Approx. δ (ppm) | Rationale |

|---|---|---|---|---|---|

| Aromatic | H-Ar | dd | 4H | 7.2-7.3, 6.9-7.0 | Two distinct environments due to fluorine substitution. |

| Benzyl CH₂ | H-Bn | s | 2H | ~3.50 | Singlet adjacent to N and aromatic ring. |

| Morpholine O-CH₂ | H-5, H-6 | m | 4H | 3.6-3.9 | Downfield due to adjacent oxygen. Diastereotopic. |

| Morpholine N-CH₂ | H-3 | m | 2H | 2.6-2.8 | Upfield relative to O-CH₂. Diastereotopic. |

| Morpholine CH | H-2 | m | 1H | 2.8-3.0 | Chiral center, complex coupling. |

| Aminomethyl CH₂ | H-Am | m | 2H | 2.7-2.9 | Adjacent to primary amine and chiral center. |

| Amine NH₂ | -NH₂ | br s | 2H | 1.5-2.5 | Broad, exchangeable proton signal. |

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Label | DEPT-135 | Approx. δ (ppm) | Rationale |

|---|---|---|---|---|

| Aromatic C-F | C-Ar | C | ~162 (d, ¹JCF ≈ 245 Hz) | Directly attached to fluorine, large coupling constant. |

| Aromatic C-H | C-Ar | CH | 129-130, 115-116 | Two sets of CH carbons, one coupled to F. |

| Aromatic C-ipso | C-Ar | C | ~135 | Quaternary carbon attached to benzyl CH₂. |

| Benzyl CH₂ | C-Bn | CH₂ | ~60 | N-benzyl carbon. |

| Morpholine O-CH₂ | C-5, C-6 | CH₂ | ~67 | Adjacent to oxygen. |

| Morpholine N-CH₂ | C-3 | CH₂ | ~54 | Adjacent to nitrogen. |

| Morpholine CH | C-2 | CH | ~60 | Chiral center, adjacent to N and O. |

| Aminomethyl CH₂ | C-Am | CH₂ | ~45 | Aliphatic carbon adjacent to primary amine. |

2D NMR: Assembling the Puzzle

While 1D NMR suggests the pieces, 2D NMR shows how they connect.

-

COSY: Confirms proton-proton couplings within the morpholine ring and between the H-2 proton and the aminomethyl (H-Am) protons.

-

HSQC: Unambiguously links each proton signal to its directly attached carbon atom. This is a critical step for confident assignment.

-

HMBC: Reveals long-range (2-3 bond) correlations, which are essential for connecting the molecular fragments.

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3 [chemicea.com]

- 3. 112914-13-3 | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to (4-(4-fluorobenzyl)morpholin-2-yl)methanamine

Abstract

(4-(4-fluorobenzyl)morpholin-2-yl)methanamine is a synthetic organic compound characterized by the fusion of a morpholine ring, a flexible methanamine linker, and a fluorinated benzyl group. While its primary current application lies as a chemical intermediate in the synthesis of more complex molecules, its structural motifs are prevalent in a multitude of centrally active pharmacological agents.[1] This in-depth technical guide ventures into the theoretical underpinnings of its potential mechanism of action, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR). Furthermore, this document outlines a comprehensive, multi-tiered experimental strategy to rigorously elucidate its pharmacological profile, offering a roadmap for researchers and drug development professionals.

Deconstructing the Molecular Architecture: Clues to a Latent Pharmacology

The structure of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine presents a compelling case for potential bioactivity. Its constituent parts, the morpholine and fluorobenzyl moieties, are not merely inert scaffolds but are recognized as "privileged structures" in medicinal chemistry, frequently contributing to desired pharmacokinetic and pharmacodynamic properties.[2][3]

The Morpholine Ring: A Versatile Pharmacophore

The morpholine ring is a ubiquitous heterocyclic motif found in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[4][5] Its prevalence stems from several advantageous characteristics:

-

Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and metabolic stability, crucial attributes for drug candidates.[3]

-

Pharmacodynamic Contributions: Far from being a passive component, the morpholine ring can actively participate in ligand-receptor interactions. It can act as a hydrogen bond acceptor and its conformational flexibility allows it to orient other pharmacophoric elements for optimal binding.[4][5]

-

CNS Penetration: Many morpholine-containing compounds exhibit favorable blood-brain barrier permeability.[4]

The Fluorobenzyl Group: A Tool for Modulating Bioactivity

The introduction of a fluorine atom onto a benzyl group is a common strategy in drug design to fine-tune a molecule's properties.[6] The 4-fluoro substitution in (4-(4-fluorobenzyl)morpholin-2-yl)methanamine is likely to influence:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[6]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with target proteins through dipole-dipole or other non-covalent bonds.[6]

-

Lipophilicity: Fluorination can increase lipophilicity, which may affect membrane permeability and plasma protein binding.

A Hypothetical Mechanism of Action: An Evidence-Based Postulation

Based on the structural components, a plausible, yet unproven, hypothesis is that (4-(4-fluorobenzyl)morpholin-2-yl)methanamine may function as a modulator of neurotransmitter systems within the CNS. The overall structure bears a resemblance to scaffolds known to interact with aminergic G-protein coupled receptors (GPCRs) or transporters.

Potential Molecular Targets

The primary amine of the methanamine group, coupled with the lipophilic fluorobenzyl moiety and the morpholine ring, suggests potential interactions with:

-

Serotonin (5-HT) Receptors: The structure shares features with some 5-HT receptor ligands. For instance, certain piperazine derivatives, structurally related to morpholines, are known to bind to 5-HT2A receptors.[7]

-

Dopamine (DA) Transporter (DAT): Atypical dopamine transporter inhibitors sometimes feature similar aromatic and amine-containing scaffolds.[8]

-

Sigma (σ) Receptors: These receptors are known to bind a wide variety of chemical structures, and the overall topology of the molecule could allow for interaction.

Proposed Signaling Pathway

Assuming, for the purpose of this guide, an interaction with a hypothetical GPCR, the downstream signaling cascade could follow a canonical pathway.

Caption: Workflow for initial biological target identification.

Step-by-Step Protocol: Radioligand Displacement Assay

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., ³H-ligand), and varying concentrations of the test compound, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant).

| Parameter | Description |

| Test Compound | (4-(4-fluorobenzyl)morpholin-2-yl)methanamine |

| Radioligand | Specific to the receptor being tested |

| Positive Control | A known ligand for the receptor |

| Negative Control | Vehicle (e.g., DMSO) |

Phase 2: Functional Characterization and Pathway Analysis

Once a primary target is identified and confirmed, the next step is to determine the functional consequence of this interaction.

Experimental Workflow: Functional Assay Cascade

Caption: A systematic approach to functional characterization.

Step-by-Step Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Plate cells stably or transiently expressing the target receptor in a 96-well plate and grow to confluence.

-

Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine. To test for antagonism, co-incubate with a known agonist.

-

Cell Lysis: After the incubation period, lyse the cells to release intracellular cAMP.

-

cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysates.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

| Assay Component | Purpose |

| Forskolin | Positive control (activates adenylyl cyclase) |

| Known Agonist/Antagonist | Reference compounds for the target receptor |

| Test Compound | (4-(4-fluorobenzyl)morpholin-2-yl)methanamine |

Concluding Remarks and Future Directions

While (4-(4-fluorobenzyl)morpholin-2-yl)methanamine is currently positioned as a synthetic building block, its constituent chemical motifs suggest a latent potential for biological activity. [1]The structural parallels with known CNS-active agents warrant a systematic investigation into its pharmacology. The hypothetical mechanism of action proposed herein, centered on the modulation of aminergic neurotransmitter systems, provides a logical starting point for such an endeavor.

The experimental workflows and protocols detailed in this guide offer a robust framework for definitively elucidating the mechanism of action of this and other novel chemical entities. By progressing from broad-based screening to specific functional and pathway analyses, researchers can systematically uncover the therapeutic potential hidden within the architecture of such molecules. The true pharmacological story of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine remains to be written, and the methodologies described here are the tools with which to write it.

References

-

Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

ChemBK. (2024). 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine. ChemBK. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. Inno Pharmchem. [Link]

-

Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Advanced Research and Reviews. [Link]

-

Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [Link]

-

PrepChem. (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. PrepChem.com. [Link]

-

Di Micco, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Abdul Manan, N. S., et al. (2024). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

HETEROCYCLES. (1994). AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. Heterocycles. [Link]

-

Zarrad, F., et al. (2020). Development of a novel [18 F]fluorobenzyl derivative of the AT1 receptor antagonist Candesartan. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Vaidyanathan, G., et al. (2014). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Bioconjugate Chemistry. [Link]

-

Chemsrc. (n.d.). (4-(4-Fluorobenzyl)Morpholin-2-yl)Methanamine hydrochloride. Chemsrc. [Link]

-

S-chan, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules. [Link]

-

PharmaCompass. (n.d.). 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE. PharmaCompass.com. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. LiverTox. [Link]

-

Caniglia, J. J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry. [Link]

-

Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

-

ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

This guide provides a comprehensive technical overview of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key heterocyclic compound with significant implications in medicinal chemistry. We will delve into its synthesis, chemical properties, and known biological activities, with a particular focus on its role as a crucial intermediate in the development of gastroprokinetic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this molecule's potential.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[1][2][3] Its presence in a multitude of approved and experimental drugs underscores its versatility as a pharmacophore.[1][4][5][6][7][8] The unique structural features of the morpholine moiety, including its ability to form hydrogen bonds and its influence on molecular conformation, contribute to its wide range of pharmacological activities, from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[3][4][5][6][7][8]

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, with the CAS number 112914-13-3, is a specific derivative that has garnered attention primarily as a key building block in the synthesis of more complex therapeutic agents.[9][10][11] Its structure, featuring a morpholine core, an aminomethyl group, and a fluorobenzyl substituent, suggests a potential for biological activity, which we will explore in detail.[9]

Synthesis and Chemical Profile

The synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a critical aspect of its application. A common synthetic route involves the reaction of (R)- and (S)-epichlorohydrins with 4-fluorobenzylamine.[12] A more detailed, step-by-step protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine[13]

Objective: To synthesize 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine from 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine.

Materials:

-

2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g)

-

10% Hydrochloric acid (50 ml)

-

Aqueous sodium hydroxide solution

-

Chloroform

-

Water

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

Procedure:

-

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.

-

The reaction mixture is cooled to room temperature and the pH is adjusted to 11 with aqueous sodium hydroxide solution.

-

The aqueous layer is extracted with chloroform.

-

The organic layer is washed successively with water and saturated aqueous sodium chloride solution.

-

The organic layer is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the title compound as an oil.

Visualization of the Synthetic Pathway:

Caption: Synthetic route from the acetylated precursor.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 112914-13-3 | [9][10][11][13][14][15][16] |

| Molecular Formula | C12H17FN2O | [9][10][11][13][17] |

| Molecular Weight | 224.28 g/mol | [10][11][13][17] |

| Appearance | Colorless to yellow or light red liquid | [11] |

| Purity | ≥98.0% | [11] |

Biological Activity and Pharmacological Relevance

The primary biological significance of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine lies in its role as a key intermediate in the synthesis of Mosapride .[13][16] Mosapride is a potent and selective 5-HT4 receptor agonist, widely used as a gastroprokinetic agent to enhance gastrointestinal motility.[13] It is effective in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and chronic constipation.[13]

The mechanism of action of Mosapride involves the stimulation of 5-HT4 receptors in the gastrointestinal tract, which in turn promotes the release of acetylcholine.[13] This increase in acetylcholine leads to enhanced smooth muscle contractions and improved coordination of peristalsis, alleviating symptoms such as heartburn, regurgitation, and abdominal discomfort.[13]

Given that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a direct precursor to Mosapride, it is plausible that this compound itself may exhibit some affinity for the 5-HT4 receptor or other related targets. However, it is primarily regarded as an impurity standard of Mosapride, and its own pharmacological profile has not been extensively characterized.[13][16] The fluorobenzyl moiety is known to influence lipophilicity and metabolic stability, which can be crucial for a compound's pharmacokinetic properties and interaction with biological targets.[9]

Signaling Pathway of Mosapride (and potentially related compounds):

Caption: Simplified pathway of 5-HT4 receptor agonism.

Structure-Activity Relationship (SAR) Insights

The presence of the 4-fluorobenzyl group in the topic compound is significant. The fluorine atom can enhance metabolic stability and alter the electronic properties of the aromatic ring, potentially influencing receptor binding affinity.[9] The aminomethyl group at the 2-position provides a basic center that can engage in ionic interactions with biological targets.

Future Directions and Research Opportunities

While 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is currently recognized for its role as a synthetic intermediate, its own biological activity remains an area ripe for investigation. Future research could focus on:

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of receptors, particularly serotonin receptor subtypes, could reveal novel biological activities.

-

Derivative Synthesis and SAR Studies: The synthesis and evaluation of a library of derivatives with modifications to the fluorobenzyl and aminomethyl groups could elucidate key structural requirements for activity and selectivity.

-

Computational Modeling: Molecular docking studies could be employed to predict the binding affinity of this compound to various biological targets, guiding further experimental work.

Conclusion

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a molecule of significant interest in medicinal chemistry, primarily due to its role as a key precursor to the gastroprokinetic agent Mosapride. Its chemical structure, featuring the privileged morpholine scaffold, suggests a potential for inherent biological activity that warrants further investigation. This guide has provided a comprehensive overview of its synthesis, chemical properties, and known biological relevance, offering a foundation for future research and development in this area.

References

-

PrepChem.com. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. Available from: [Link]

- HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE.

-

PharmaCompass.com. 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).

-

PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008-04-15). Available from: [Link]

-

Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine. Available from: [Link]

- ResearchGate.

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

Veeprho. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3. Available from: [Link]

- ResearchGate.

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

Bohrium. synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update - Ask this paper. Available from: [Link]

- 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. CAS 112914-13-3: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine [cymitquimica.com]

- 10. 112914-13-3 | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine - Moldb [moldb.com]

- 11. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3 [chemicea.com]

- 14. scbt.com [scbt.com]

- 15. (2-aminomethyl-4-(4-fluorobenzyl)morpholine | Sigma-Aldrich [sigmaaldrich.com]

- 16. veeprho.com [veeprho.com]

- 17. 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key intermediate in the synthesis of the selective 5-HT₄ receptor agonist, Mosapride. While direct pharmacological data for this compound is not extensively available in public literature, its structural relationship to Mosapride provides a strong foundation for predicting its biological activity. This document synthesizes existing information on its chemical properties, synthesis, and inferred pharmacology. Furthermore, it outlines a strategic framework of experimental protocols for the definitive characterization of its pharmacodynamic, pharmacokinetic, and toxicological properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and the exploration of novel therapeutic agents.

Introduction: The Chemical Context and Therapeutic Potential

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a heterocyclic amine belonging to the morpholine class of compounds. The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3][4][5] Its primary significance in the pharmaceutical landscape is its role as a crucial building block in the synthesis of Mosapride, a gastroprokinetic agent that exerts its therapeutic effect through the selective agonism of the 5-hydroxytryptamine-4 (5-HT₄) receptor.[6][7]

The 5-HT₄ receptor, a G-protein coupled receptor, is predominantly expressed in the gastrointestinal tract, the central nervous system, and the cardiovascular system. Its activation in the gut stimulates the release of acetylcholine, leading to enhanced gastrointestinal motility.[8] This mechanism of action makes 5-HT₄ receptor agonists effective in the treatment of conditions such as functional dyspepsia, gastroesophageal reflux disease (GERD), and irritable bowel syndrome (IBS).[6][9]

Given the structural preservation of the core 4-(4-Fluorobenzyl)Morpholine moiety between 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and Mosapride, it is highly probable that the former also interacts with the 5-HT₄ receptor. A study on the metabolites of Mosapride, which bear structural similarities to this intermediate, revealed that they possess 5-HT₄ receptor agonistic activity, albeit lower than that of Mosapride itself.[2][10] This suggests that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine likely acts as a 5-HT₄ receptor agonist, with a potency that warrants experimental determination. The primary amine in the 2-aminomethyl substituent is the key structural divergence from Mosapride, which features a substituted benzamide at this position. This difference is expected to significantly influence the compound's binding affinity and intrinsic activity at the 5-HT₄ receptor.

This guide will first detail the known chemical properties and synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. Subsequently, it will delve into its predicted pharmacological profile, drawing inferences from the well-characterized pharmacology of Mosapride. Finally, and most critically for the advancement of research in this area, this document will provide a comprehensive suite of detailed, step-by-step experimental protocols necessary to fully elucidate the compound's pharmacodynamics, pharmacokinetics, and safety profile.

Chemical Profile and Synthesis

A thorough understanding of the chemical characteristics and synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is fundamental to its pharmacological evaluation.

Chemical Properties

The key chemical identifiers and properties of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine are summarized in the table below.

| Property | Value |

| IUPAC Name | (4-(4-fluorobenzyl)morpholin-2-yl)methanamine |

| CAS Number | 112914-13-3 |

| Molecular Formula | C₁₂H₁₇FN₂O |

| Molecular Weight | 224.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 317.4 °C at 760 mmHg |

| Solubility | Soluble in DMSO and Methanol |

Synthesis Pathway

The synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine has been described in the literature, typically as a step in the total synthesis of Mosapride. A common synthetic route involves the deprotection of an N-protected precursor.

Diagram of the Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Caption: Synthetic route from the acetyl-protected precursor.

Experimental Protocol: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine [11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (1.0 eq) in 10% aqueous hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 11 using an aqueous sodium hydroxide solution.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with chloroform or another suitable organic solvent (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and a saturated aqueous sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the title compound as an oil.

Predicted Pharmacological Profile and Structure-Activity Relationship (SAR)

The pharmacological profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is predicted based on its structural similarity to the known 5-HT₄ receptor agonist, Mosapride.

Predicted Mechanism of Action

It is hypothesized that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine acts as a selective 5-HT₄ receptor agonist . The core morpholine ring and the 4-fluorobenzyl group are key pharmacophoric elements for binding to the 5-HT₄ receptor. The primary amine of the 2-aminomethyl group is expected to interact with the receptor's binding pocket, likely forming hydrogen bonds with key amino acid residues.

Signaling Pathway of 5-HT₄ Receptor Activation

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. fda.gov [fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 10. mttlab.eu [mttlab.eu]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (CAS 112914-13-3): Discovery, Synthesis, and Pharmacological Context

An authoritative guide for researchers, scientists, and drug development professionals on the history, synthesis, and biological relevance of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, a key intermediate in the development of the gastroprokinetic agent Mosapride.

Introduction

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, registered under CAS number 112914-13-3, is a synthetic organic compound belonging to the morpholine class. While not a therapeutic agent in its own right, its significance in medicinal chemistry is intrinsically linked to the discovery and development of Mosapride, a selective 5-HT4 receptor agonist. This technical guide provides a comprehensive overview of the history, synthesis, and known pharmacological context of this pivotal molecule, offering valuable insights for professionals in drug discovery and development.

Part 1: Discovery and Historical Context - A Tale of a Key Intermediate

The history of CAS 112914-13-3 is inseparable from the development of Mosapride. Mosapride was developed by Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma Co., Ltd.) and was first launched in Japan in 1998 under the trade name Gasmotin®.[1][2] It emerged as a gastroprokinetic agent with a superior safety profile compared to its predecessors, such as cisapride, which was associated with cardiovascular side effects.

The synthesis of Mosapride involves the coupling of two key fragments: the substituted benzamide moiety and the morpholine ring system. 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine serves as the crucial morpholine-containing intermediate. Its synthesis was a critical step in the overall synthesis of Mosapride, and its purity directly impacts the quality of the final active pharmaceutical ingredient (API). Consequently, CAS 112914-13-3 is also recognized as a known impurity of Mosapride. Various patents detailing the synthesis of Mosapride explicitly describe the preparation and use of this intermediate, highlighting its fundamental role in the drug's manufacturing process.[3][4][5][6]

Part 2: Synthesis and Chemical Properties

The synthesis of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine is a multi-step process that has been outlined in various patents. A general and plausible synthetic route is described below.

Experimental Protocol: Synthesis of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine

Objective: To synthesize 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine as a key intermediate for Mosapride synthesis.

Materials:

-

p-Fluorobenzaldehyde

-

2-Aminoethanol

-

Phthalimide

-

Epichlorohydrin

-

Sodium borohydride

-

Solvents (e.g., Methanol, Toluene, Chloroform)

-

Acids and bases for pH adjustment

-

Standard laboratory glassware and equipment

Methodology:

-

Step 1: Synthesis of N-(4-fluorobenzyl)ethanolamine.

-

Dissolve p-fluorobenzaldehyde and 2-aminoethanol in methanol.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain N-(4-fluorobenzyl)ethanolamine.

-

-

Step 2: Synthesis of N-(2,3-epoxypropyl)phthalimide.

-

React phthalimide with epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a suitable solvent.

-

Heat the mixture to reflux for several hours.

-

After cooling, filter the solid and concentrate the filtrate to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Step 3: Coupling and Cyclization.

-

React N-(4-fluorobenzyl)ethanolamine with N-(2,3-epoxypropyl)phthalimide in a high-boiling point solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140°C) for several hours.

-

This step involves the opening of the epoxide ring and subsequent intramolecular cyclization to form the morpholine ring.

-

-

Step 4: Deprotection.

-

Treat the product from the previous step with hydrazine hydrate in a suitable solvent to remove the phthalimide protecting group.

-

Heat the mixture to reflux.

-

After cooling, filter the phthalhydrazide byproduct.

-

Acidify the filtrate and then basify to isolate the free amine product, 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine.

-

Extract the product with an organic solvent, dry, and concentrate to yield the final compound.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Chemical Properties

| Property | Value |

| CAS Number | 112914-13-3 |

| Molecular Formula | C₁₂H₁₇FN₂O |

| Molecular Weight | 224.28 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | ~317 °C (Predicted) |

| Density | ~1.14 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol |

Part 3: Pharmacological Context and Mechanism of Action

The primary pharmacological relevance of CAS 112914-13-3 is as a precursor to Mosapride. Mosapride is a selective 5-HT4 receptor agonist.

Mechanism of Action of Mosapride

Caption: Mechanism of action of Mosapride.

Mosapride selectively binds to and activates 5-HT4 receptors located on cholinergic neurons in the myenteric plexus of the gastrointestinal tract. This activation leads to an increased release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, thereby enhancing gastrointestinal motility and accelerating gastric emptying.

Pharmacological Profile of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine

While there were initial suggestions that morpholine derivatives could possess selective serotonin reuptake inhibitor (SSRI) activity, there is a lack of specific published data (e.g., Kᵢ or IC₅₀ values) to substantiate a significant independent pharmacological profile for 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine. Its biological effects are primarily considered in the context of being a synthetic precursor to the highly active and selective Mosapride. Any residual presence of this compound in the final drug product is treated as an impurity and is controlled within strict regulatory limits.

Part 4: Experimental Workflows for Characterization

The characterization of compounds like 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine and the evaluation of its potential biological activity involve a series of in vitro and in vivo assays.

In Vitro Receptor Binding Assay

To assess the affinity of a compound for a specific receptor, such as the 5-HT4 receptor or the serotonin transporter (SERT), a radioligand binding assay is commonly employed.

Caption: Workflow for an in vitro receptor binding assay.

Experimental Protocol: In Vitro 5-HT4 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine for the 5-HT4 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT4 receptor.

-

[³H]-GR113808 (a selective 5-HT4 antagonist radioligand).

-

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (test compound).

-

Unlabeled GR113808 (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and the unlabeled GR113808 in the assay buffer.

-

Incubation: In a 96-well plate, add the cell membranes, [³H]-GR113808, and either buffer (for total binding), unlabeled GR113808 (for non-specific binding), or the test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

This in vivo assay is used to assess the prokinetic or anti-motility effects of a compound in animal models.[7][8]

Experimental Protocol: Rat Charcoal Meal Test

Objective: To evaluate the effect of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine on gastrointestinal transit in rats.

Materials:

-

Male Wistar rats (fasted overnight with free access to water).

-

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (test compound).

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).

-

Oral gavage needles.

Methodology:

-

Dosing: Administer the test compound or vehicle control orally to the fasted rats.

-

Charcoal Administration: After a specific time (e.g., 30-60 minutes), administer the charcoal meal orally to each rat.

-

Transit Time: After a further defined period (e.g., 20-30 minutes), humanely euthanize the rats.

-

Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

-

Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Calculation: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed. Compare the transit distance in the test group to the vehicle control group to determine any prokinetic or inhibitory effects.

Conclusion

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (CAS 112914-13-3) holds a significant, albeit indirect, place in the history of gastrointestinal pharmacology. Its identity is firmly established as a crucial building block in the synthesis of Mosapride, a successful and safe 5-HT4 receptor agonist. While its own pharmacological activity appears to be not significant enough for independent development, the methodologies for its synthesis and the assays to evaluate its potential biological effects are well-established within the field of medicinal chemistry. This guide provides a comprehensive technical overview that underscores the importance of understanding the history and properties of key synthetic intermediates in the broader context of drug discovery and development.

References

- Dainippon Sumitomo Pharma Co., Ltd. (2009). Acquisition of an additional indication relating to pretreatment for barium enema X-ray examination by concomitant use of NIFLEC® and GASMOTIN®. Ajinomoto Co., Inc.

- European Patent Office. (2005). Process for the synthesis of mosapride. EP1515958A2.

- Google Patents. (2021).

- Product Safety Labs. (n.d.).

- Google Patents. (2005).

- World Intellectual Property Organization. (2011).

- The Pharma Letter. (1994, February 28). DAINIPPON LICENSES MOSAPRIDE TO ASTRA.

- BioWorld. (1999, June 2).

Sources

- 1. sumitomo-pharma.com [sumitomo-pharma.com]

- 2. | BioWorld [bioworld.com]

- 3. EP1515958A2 - Process for the synthesis of mosapride - Google Patents [patents.google.com]

- 4. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 5. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

- 6. WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation - Google Patents [patents.google.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Charcoal Meal Test - Rat [productsafetylabs.com]

Navigating 5-HT4 Receptor Agonism: A Technical Guide to Mosapride and its Synthetic Precursor, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

This guide provides an in-depth technical exploration of the potent and selective 5-HT4 receptor agonist, Mosapride, with a foundational discussion of its key synthetic intermediate, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, mechanism of action, pharmacological profile, and essential experimental protocols for the characterization of this important class of gastroprokinetic agents.

Introduction: From a Key Intermediate to a Potent Agonist

In the landscape of serotonin research, the specificity of a molecule's function is paramount. The compound 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS No: 112914-13-3) is a critical molecule in this context, though not for direct receptor agonism. Scientific literature and chemical synthesis databases identify this compound primarily as a crucial precursor in the multi-step synthesis of Mosapride [1][2].

Therefore, to understand the role of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is to understand its transformation into a clinically significant 5-HT4 receptor agonist. This guide will first detail this synthetic pathway before delving into the comprehensive pharmacology of the final active compound, Mosapride.

Synthesis of Mosapride from its Precursor

The synthesis of Mosapride from 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a classic example of amide bond formation, a cornerstone of medicinal chemistry. The process involves the condensation of the primary amine group of the morpholine derivative with an activated carboxylic acid.

The overall reaction is the condensation of 4-Amino-5-chloro-2-ethoxybenzoic acid with 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. A common laboratory-scale method involves activating the carboxylic acid with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (TEA) in an appropriate solvent such as chloroform (CHCl3)[3].

Caption: Synthesis of Mosapride via condensation reaction.

This synthetic step is critical as it links the morpholine "head" with the substituted benzamide "tail," creating the final molecular architecture necessary for high-affinity binding to the 5-HT4 receptor.

Mosapride: A Selective 5-HT4 Receptor Agonist

Mosapride is a potent and selective gastroprokinetic agent that exerts its therapeutic effects by acting as a 5-HT4 receptor agonist[4][5]. Its clinical utility in treating conditions like functional dyspepsia and gastroesophageal reflux disease stems from its ability to enhance gastrointestinal motility[5].

Mechanism of Action

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs)[6]. The binding of an agonist like Mosapride initiates a conformational change in the receptor, leading to the activation of a downstream signaling cascade.

Causality of Action:

-

Agonist Binding: Mosapride binds to the orthosteric site of the 5-HT4 receptor located on enteric neurons[7].

-

G-Protein Activation: This binding stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP)[6][8].

-

PKA Activation & Acetylcholine Release: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals in the myenteric plexus[5][7].

-

Enhanced Motility: The increased availability of ACh stimulates smooth muscle contraction, enhancing peristalsis and accelerating gastric emptying[5][7].

Caption: Mosapride's 5-HT4 receptor signaling pathway.

Pharmacological Profile: Affinity, Potency, and Selectivity

The efficacy and safety of a receptor agonist are defined by its pharmacological parameters. Mosapride is characterized as a potent agonist with notable selectivity for the 5-HT4 receptor, which minimizes off-target effects. While it is a potent 5-HT4 agonist, some studies also indicate it has antagonistic properties at the 5-HT3 receptor, which may contribute to its overall pharmacological profile[9]. Some data suggest Mosapride acts as a partial agonist at the 5-HT4 receptor[9][10].

| Parameter | Value | Receptor/System | Source |

| Binding Affinity (IC50) | 113 nM | [3H]-GR113808 binding in guinea pig striatum | [4] |

| Binding Affinity (Ki) | 84.2 nM | [3H]-GR113808 binding in guinea pig ileum | [11] |

| Functional Potency (EC50) | 73 nM | Electrically evoked contractions, guinea pig ileum | [4] |

| Functional Potency (EC50) | 208 nM | Relaxation of carbachol-precontracted rat esophagus | [4] |

| Functional Potency (EC50) | 3029 nM | Contractions of guinea pig distal colon | [4] |

| Off-Target Activity | Weak affinity/antagonist | 5-HT3 Receptor | [12] |

This table summarizes representative data. Values can vary based on experimental conditions and tissue types.

The significantly lower potency in the distal colon compared to the upper GI tract suggests a degree of regional selectivity, which is a desirable trait for targeting upper GI motility disorders[4].

Experimental Protocols for Characterization

The robust characterization of a 5-HT4 receptor agonist like Mosapride relies on a suite of well-defined in vitro and in vivo assays. The following protocols are foundational for determining the affinity, functional activity, and physiological effects of such compounds.